molecular formula C7H9N3O2S B2498857 2-(2-furoyl)-N-methylhydrazinecarbothioamide CAS No. 41735-61-9

2-(2-furoyl)-N-methylhydrazinecarbothioamide

Cat. No.: B2498857
CAS No.: 41735-61-9
M. Wt: 199.23
InChI Key: MMTJBTZNSLZVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furoyl)-N-methylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C7H9N3O2S and its molecular weight is 199.23. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Selective Synthesis of Novel Compounds : The reaction of substituted 2-aroyl-hydrazinecarbothioamides with certain reagents leads to the formation of new chemical compounds like furo[3,4-d]-1,3-thiazoles, showcasing the reactivity and utility of 2-(2-furoyl)-N-methylhydrazinecarbothioamide in synthesizing novel chemical structures (Aly et al., 2012).
  • Electrochemical Properties : Electrochemical reductions of compounds related to this compound, such as 2-furoyl chloride, reveal intricate reactions and products, indicating its potential for further electrochemical studies (Urove & Peters, 1994).

Biological and Pharmacological Activities

  • Insecticidal and Antitumor Activity : Derivatives of this compound, such as N,N′‐Diacylhydrazine derivatives containing furan, show promising insecticidal and antitumor activities, revealing the compound's potential in medicinal chemistry (Cui et al., 2010).
  • DNA and Protein Interaction : Certain derivatives, like ruthenium(III) complexes with 2-(2-chlorobenzylidene)-N-methylhydrazinecarbothioamide, demonstrate significant interaction with DNA and proteins, which could be crucial for developing new drugs or biochemical tools (Sampath et al., 2013).

Material Science and Environmental Applications

  • Chemosensor Development : Novel chemosensors using N-methylhydrazinecarbothioamide derivatives have been developed for detecting Cu2+ ions, indicating the use of this compound in environmental monitoring and material science (Mohan et al., 2020).
  • Synthesis of Furoates : The compound's derivatives are used in the synthesis of cellulose furoates, which have applications in material science, particularly in the development of novel materials (Köhler & Heinze, 2007).

Safety and Hazards

The safety data sheet for furoyl chloride, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral, dermal, and inhalation toxicity, and can cause severe skin burns and eye damage .

Properties

IUPAC Name

1-(furan-2-carbonylamino)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-8-7(13)10-9-6(11)5-3-2-4-12-5/h2-4H,1H3,(H,9,11)(H2,8,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTJBTZNSLZVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Furoyl chloride (31 g. or 0.238 mole) was added dropwise to a slurry of 4-methylthiosemicarbazide (25 g. or 0.238 moles) in dry pyridine (200 ml.) cooled to -10°. The slurry was allowed to come to ambient temperature and stirred overnight. The reaction mixture was poured into 1500 ml. of crushed ice, the precipitate was collected, dried and recrystallized from EtOH to give 1-(2-furoyl)-4-methyl thiosemicarbazide (28.0 g.). This melted at 204°-206° C. (dec.) and was found to contain by analysis 42.4% C, 4.6% H, 21.2% N, 16.1% O, 15.9% S; C7H9N3O2S requires 42.2% C, 4.5% H, 21.1% N, 16.1% O, 16.1% S. The structure was confirmed by its infrared spectrum and nuclear magnetic resonance spectrum.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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